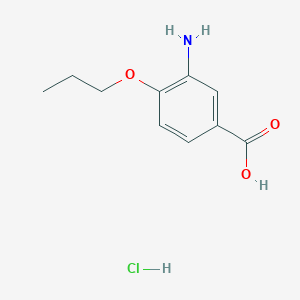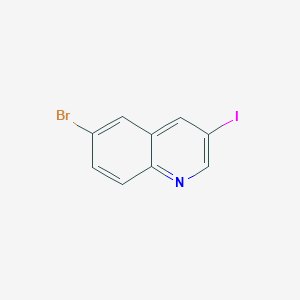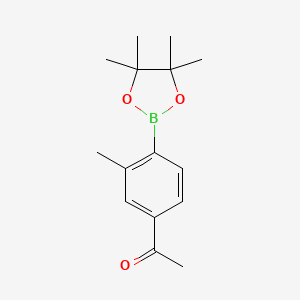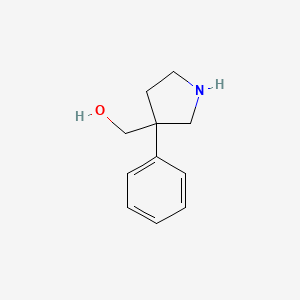
4-(ピペリジン-4-イルオキシ)アセトアミド塩酸塩
概要
説明
2-(Piperidin-4-yloxy)acetamide hydrochloride is a chemical compound with the molecular formula C7H14N2O2·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
科学的研究の応用
2-(Piperidin-4-yloxy)acetamide hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of 2-(Piperidin-4-yloxy)acetamide hydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
2-(Piperidin-4-yloxy)acetamide hydrochloride acts as a potent inhibitor of sEH . By inhibiting sEH, the compound prevents the conversion of EETs into less biologically active dihydroxyeicosatrienoic acids . This results in the stabilization of endogenous EETs, enhancing their anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH by 2-(Piperidin-4-yloxy)acetamide hydrochloride affects the metabolic pathway of EETs . Normally, EETs are metabolized by sEH into dihydroxyeicosatrienoic acids . By inhibiting sEH, the compound prevents this metabolism, leading to an increase in the levels of EETs . This can result in enhanced anti-inflammatory effects, as EETs are potent anti-inflammatory mediators .
Result of Action
The inhibition of sEH by 2-(Piperidin-4-yloxy)acetamide hydrochloride leads to an increase in the levels of EETs . This can result in enhanced anti-inflammatory effects, as EETs are potent anti-inflammatory mediators . Therefore, the compound could potentially be used as a therapy for the treatment of pain and inflammatory diseases .
生化学分析
Biochemical Properties
2-(Piperidin-4-yloxy)acetamide hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators . By inhibiting sEH, 2-(Piperidin-4-yloxy)acetamide hydrochloride stabilizes EETs, thereby exerting anti-inflammatory effects. The compound interacts with the active site of sEH, forming a stable complex that prevents the enzyme from metabolizing EETs .
Cellular Effects
2-(Piperidin-4-yloxy)acetamide hydrochloride has been shown to influence various cellular processes. It affects cell signaling pathways by stabilizing EETs, which are involved in the regulation of inflammation and vascular function . The compound also impacts gene expression by modulating the activity of transcription factors that respond to EET levels. Additionally, 2-(Piperidin-4-yloxy)acetamide hydrochloride can alter cellular metabolism by affecting the balance of metabolites involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of 2-(Piperidin-4-yloxy)acetamide hydrochloride involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the conversion of EETs to less active dihydroxyeicosatrienoic acids . The inhibition of sEH leads to increased levels of EETs, which exert anti-inflammatory effects by modulating signaling pathways and gene expression . The compound’s structure allows it to fit precisely into the enzyme’s active site, forming a stable complex that blocks enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Piperidin-4-yloxy)acetamide hydrochloride have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on sEH for several weeks, but gradual degradation can lead to reduced efficacy . In vitro studies have demonstrated that the compound’s stability is influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Piperidin-4-yloxy)acetamide hydrochloride vary with different dosages. At low doses, the compound effectively inhibits sEH and stabilizes EET levels, leading to anti-inflammatory effects . At higher doses, the compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
2-(Piperidin-4-yloxy)acetamide hydrochloride is involved in metabolic pathways related to the metabolism of EETs. The compound interacts with soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of EETs to dihydroxyeicosatrienoic acids . This inhibition leads to increased levels of EETs, which play a role in modulating inflammatory responses and vascular function . The compound’s effects on metabolic flux and metabolite levels are primarily related to its impact on the sEH pathway .
Transport and Distribution
Within cells and tissues, 2-(Piperidin-4-yloxy)acetamide hydrochloride is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its solubility and affinity for cellular membranes . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its inhibitory effects on sEH . The localization of the compound within these tissues is critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 2-(Piperidin-4-yloxy)acetamide hydrochloride is primarily within the cytoplasm, where it interacts with soluble epoxide hydrolase . The compound’s activity is influenced by its ability to reach the enzyme’s active site within the cytoplasm . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments . The precise localization of the compound is essential for its inhibitory effects on sEH and subsequent stabilization of EETs .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-4-yloxy)acetamide hydrochloride typically involves the reaction of piperidine with chloroacetic acid, followed by the introduction of an amide group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The final product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2-(Piperidin-4-yloxy)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
類似化合物との比較
2-(Piperidin-4-yl)acetamide: A closely related compound with similar structural features.
N-(Piperidin-4-yl)acetamide: Another derivative with potential pharmacological properties.
Uniqueness: 2-(Piperidin-4-yloxy)acetamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. Its ability to inhibit soluble epoxide hydrolase sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
特性
IUPAC Name |
2-piperidin-4-yloxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBXYIDTANDOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-81-7 | |
| Record name | 2-(piperidin-4-yloxy)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)

![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)





![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)
![6-Bromo-3-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B1374406.png)

![7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol](/img/structure/B1374410.png)
